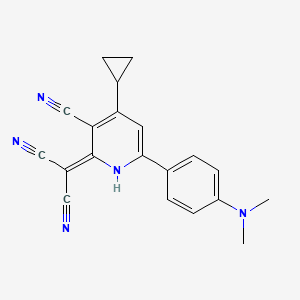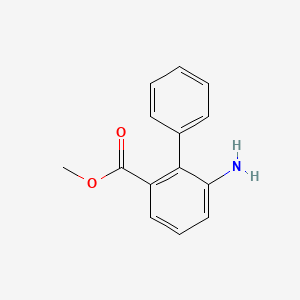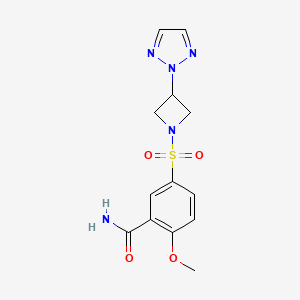![molecular formula C21H13N3OS2 B3015125 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 477327-10-9](/img/structure/B3015125.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a part of a series of novel N’- (1,3-benzothiazol-2-yl)-arylamide derivatives that have been synthesized and evaluated for their antibacterial activity .
Synthesis Analysis
The synthesis of these compounds was carried out using hydroxybenzotriazole (HOBT) and 1- (3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of these compounds was characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Scientific Research Applications
Synthesis and Structural Analysis
- Aleksandrov et al. (2017) synthesized a similar compound, N-(1-Naphthyl)furan-2-carboxamide, through coupling and subsequent treatment with P2S5, leading to the formation of thioamide. This thioamide was then oxidized to create 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the versatility of such compounds in synthetic chemistry (Aleksandrov & El’chaninov, 2017).
Biological Activities
- Antimicrobial and Antiproliferative Activities :
- Mansour et al. (2020) explored thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing significant antimicrobial and antiproliferative activities. This indicates the potential of naphthalene-linked thiazole compounds in medical applications (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
- Anticancer Properties :
- A study by Senthilkumar et al. (2021) on a similar compound, N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, showed notable antibacterial, antifungal, and anticancer activities, particularly against breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).
Chemical Properties and Reactivity
- The reactivity of these compounds has been explored in various studies. For instance, Aleksandrov et al. (2018) synthesized a naphtho-fused 2-(furan-2-yl)-1,3-thiazole and proposed a mechanism for its formation, demonstrating the complex chemical behavior and potential applications of such compounds (Aleksandrov, El’chaninov, & Stepanov, 2018).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of molecular docking studies against the target DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function . This interaction can lead to changes in the normal functioning of the target, potentially leading to the death of the pathogen or the inhibition of its growth.
Biochemical Pathways
It’s known that benzothiazole derivatives can inhibit the function of the dpre1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis. This inhibition can disrupt the normal functioning of the pathogen and potentially lead to its death.
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . This suggests that the compound could potentially inhibit the growth of Mycobacterium tuberculosis or lead to its death.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-19(15-10-9-13-5-1-2-6-14(13)11-15)24-21-23-17(12-26-21)20-22-16-7-3-4-8-18(16)27-20/h1-12H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSNJGSKNWNFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3015047.png)
![2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B3015048.png)
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B3015050.png)

![(5Z)-3-[[cyclopropylmethyl(propyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3015052.png)
![3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3015054.png)

![Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate](/img/structure/B3015057.png)

![1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015060.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3015062.png)
![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B3015065.png)